tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate

Catalog No.
S14239897
CAS No.
M.F
C11H17NO4
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3...

Product Name

tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate

IUPAC Name

tert-butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-8(6-12)15-9(7)13/h7-8H,4-6H2,1-3H3

InChI Key

WRKUIFISUJIKIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)OC2=O

tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate is a complex organic compound notable for its unique bicyclic structure, which incorporates both oxygen and nitrogen atoms. This compound, also referred to as rel-1,1-Dimethylethyl (1R,6R)-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate, has the molecular formula C11_{11}H17_{17}N O4_{4} and a molecular weight of approximately 227.26 g/mol. Its distinctive chemical properties and structural features make it a subject of interest in medicinal chemistry and organic synthesis.

, including:

  • Oxidation: This reaction introduces additional oxygen-containing functional groups.
  • Reduction: Reduction can modify the oxidation state, often yielding alcohols or amines.
  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common reagents utilized in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

The biological activity of tert-butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate is linked to its interactions with specific molecular targets, such as enzymes or receptors. Its unique structural configuration enables it to modulate the activity of these targets, potentially leading to various biological effects. Preliminary research indicates that it may exhibit antibacterial or antifungal activity, although comprehensive studies are required to elucidate its mechanisms of action fully.

The synthesis of tert-butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate typically involves several steps:

  • Formation of Bicyclic Structure: Cyclization reactions are employed to construct the bicyclic framework.
  • Functional Group Modifications: Subsequent steps involve introducing desired substituents through various chemical transformations.

In industrial settings, large-scale production may utilize batch or continuous flow processes optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product.

This compound has several applications in scientific research and potential therapeutic areas:

  • Medicinal Chemistry: Due to its unique bicyclic structure, it serves as a scaffold for developing novel compounds with specific biological activities.
  • Organic Synthesis: It can be used as a starting material in the synthesis of more complex organic molecules.

The ability to modify its structure allows researchers to explore diverse applications in drug development and other fields.

Interaction studies focus on how tert-butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate interacts with biological targets at the molecular level. Techniques employed in these studies often include:

  • Molecular Docking: To predict how the compound binds to specific enzymes or receptors.
  • In vitro Assays: To evaluate biological effects on target cells or organisms.

These studies provide insights into the compound's potential therapeutic uses and mechanisms of action.

Several compounds share structural similarities with tert-butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate, highlighting its uniqueness:

Compound NameStructural FeaturesDistinctive Characteristics
Tert-butyl 2-oxa-3-azabicyclo[2.2.2]octaneBicyclic structure with nitrogen and oxygenDifferent substitution patterns at the 3-position
Tert-butyl 7-Oxa-3-Azabicyclo[4.1.0]heptaneSimilar bicyclic coreVariation in ring size and saturation state
(+/-)-Tert-butyl 8-Oxo-7-Azabicyclo[4.2.0]octaneBicyclic structure with an oxo groupDifferent positioning of functional groups

These comparisons illustrate how tert-butyl 7-oxo-8-octa can be differentiated based on its unique bicyclic arrangement and functional group positioning, offering potential advantages in specific applications within medicinal chemistry and organic synthesis.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Exact Mass

227.11575802 g/mol

Monoisotopic Mass

227.11575802 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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